12β-Hydroxyganoderenic acid B

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C30H42O7 |

|---|---|

Poids moléculaire |

514.6 g/mol |

Nom IUPAC |

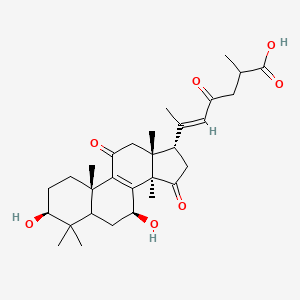

(E)-6-[(3S,7S,10S,13R,14R,17S)-3,7-dihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxohept-5-enoic acid |

InChI |

InChI=1S/C30H42O7/c1-15(10-17(31)11-16(2)26(36)37)18-12-23(35)30(7)25-19(32)13-21-27(3,4)22(34)8-9-28(21,5)24(25)20(33)14-29(18,30)6/h10,16,18-19,21-22,32,34H,8-9,11-14H2,1-7H3,(H,36,37)/b15-10+/t16?,18-,19-,21?,22-,28-,29+,30-/m0/s1 |

Clé InChI |

QECQJYAIIIIKJB-BVKBSTOZSA-N |

SMILES isomérique |

CC(CC(=O)/C=C(\C)/[C@@H]1CC(=O)[C@@]2([C@@]1(CC(=O)C3=C2[C@H](CC4[C@@]3(CC[C@@H](C4(C)C)O)C)O)C)C)C(=O)O |

SMILES canonique |

CC(CC(=O)C=C(C)C1CC(=O)C2(C1(CC(=O)C3=C2C(CC4C3(CCC(C4(C)C)O)C)O)C)C)C(=O)O |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Basic Chemical Properties of 12β-Hydroxyganoderenic acid B

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature lacks specific experimental data on the basic chemical properties, detailed experimental protocols, and biological activities of 12β-Hydroxyganoderenic acid B. The following guide provides fundamental information available for this compound and supplements it with data from closely related and well-studied ganoderic acids to offer a comprehensive overview for research and development purposes. All data presented for compounds other than this compound should be considered as representative examples for this class of molecules.

Core Chemical Properties

This compound is a highly oxygenated lanostane-type triterpenoid (B12794562) isolated from the medicinal mushroom Ganoderma lucidum. Triterpenoids from this fungus are a subject of extensive research due to their diverse pharmacological activities.[1][2]

Table 1: Physicochemical Properties of this compound and Related Ganoderic Acids

| Property | This compound | Ganoderic Acid B | Ganoderic Acid D |

| Molecular Formula | C30H42O8[3] | C30H44O7[4] | C30H42O7 |

| Molecular Weight ( g/mol ) | 530.65[3] | 516.67 | 514.65 |

| CAS Number | 1309931-84-7[3] | 81907-61-1[5] | 108340-60-9 |

| Melting Point (°C) | Data not available | Data not available | Data not available |

| Solubility | Data not available | Data not available | Soluble in DMSO (~30 mg/mL), ethanol, and dimethyl formamide; sparingly soluble in aqueous buffers.[1] |

| Appearance | Data not available | White amorphous powder | Crystalline solid |

| UV/Vis (λmax) | Data not available | Data not available | 254 nm |

Spectroscopic Data

Table 2: Representative ¹³C NMR Chemical Shift Data for Selected Ganoderma Triterpenoids

| Carbon No. | Ganoderic Acid A (ppm) | Ganoderic Acid B (ppm) | Ganoderic Acid C2 (ppm) |

| 1 | 35.4 | 35.5 | 35.3 |

| 2 | 36.1 | 36.2 | 36.0 |

| 3 | 218.1 | 78.9 | 218.2 |

| 4 | 47.7 | 40.8 | 47.6 |

| 5 | 50.8 | 50.9 | 50.7 |

| 6 | 28.5 | 28.6 | 28.4 |

| 7 | 145.8 | 145.9 | 145.7 |

| 8 | 140.9 | 141.0 | 140.8 |

| 9 | 49.9 | 50.0 | 49.8 |

| 10 | 37.9 | 38.0 | 37.8 |

| 11 | 205.1 | 205.2 | 205.0 |

| 12 | 48.9 | 49.0 | 48.8 |

| 13 | 49.5 | 49.6 | 49.4 |

| 14 | 51.1 | 51.2 | 51.0 |

| 15 | 72.8 | 72.9 | 72.7 |

| 16 | 40.1 | 40.2 | 40.0 |

| 17 | 50.4 | 50.5 | 50.3 |

| 18 | 17.1 | 17.2 | 17.0 |

| 19 | 21.5 | 21.6 | 21.4 |

| 20 | 36.3 | 36.4 | 36.2 |

| 21 | 18.7 | 18.8 | 18.6 |

| 22 | 44.8 | 44.9 | 44.7 |

| 23 | 202.8 | 202.9 | 202.7 |

| 24 | 143.6 | 143.7 | 143.5 |

| 25 | 130.3 | 130.4 | 130.2 |

| 26 | 176.8 | 176.9 | 176.7 |

| 27 | 21.3 | 21.4 | 21.2 |

| 28 | 27.9 | 28.0 | 27.8 |

| 29 | 24.5 | 24.6 | 24.4 |

| 30 | 20.9 | 21.0 | 20.8 |

Note: Data is compiled from various sources and should be used for reference only.

Experimental Protocols

While specific protocols for this compound are not published, the following are detailed methodologies for key experiments commonly used in the study of ganoderic acids.

General Isolation and Purification of Ganoderic Acids

The isolation of triterpenoids from Ganoderma lucidum typically involves solvent extraction followed by chromatographic separation.

Workflow for Ganoderic Acid Isolation

References

12β-Hydroxyganoderenic acid B CAS number and molecular structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 12β-Hydroxyganoderenic acid B, a triterpenoid (B12794562) compound isolated from the medicinal mushroom Ganoderma lucidum. Due to the limited specific research on this particular compound, this document summarizes its known properties and places it within the broader context of ganoderic acids, offering insights into potential research directions and methodologies.

Core Compound Identification

This compound is a tetracyclic triterpenoid that belongs to the class of ganoderic acids. These compounds are characteristic secondary metabolites of Ganoderma lucidum, a fungus with a long history of use in traditional Asian medicine.

| Parameter | Value | Source |

| CAS Number | 1309931-84-7 | [1] |

| Molecular Formula | C30H42O8 | [1] |

| Molecular Weight | 530.65 g/mol | [1] |

Molecular Structure:

While a 2D structure is commonly represented, the precise stereochemistry is crucial for its biological activity. The systematic name is (4E)-4-[(3S,3aR,6S,8S,9R,12S,14aR,14bS)-3,6,8-trihydroxy-3,9,12,14b-tetramethyl-1,2,3,3a,4,5,6,7,8,9,10,11,12,13,14,14a-hexadecahydro-7-oxocyclopenta[a]phenanthren-14-yl]-2-methyl-5-oxopent-3-enoic acid.

Quantitative Data

Specific quantitative data on the biological activity of this compound is not extensively available in the current scientific literature. Triterpenoids isolated from Ganoderma species, as a class, have been reported to exhibit antitumor, antimicrobial, antiviral, and anti-aging activities.[1] However, detailed dose-response studies, IC50 values, and other quantitative metrics for this compound are yet to be widely published.

Experimental Protocols

Detailed experimental protocols specifically for this compound are scarce. However, general methodologies for the extraction, isolation, and analysis of triterpenoids from Ganoderma lucidum can be adapted for studying this compound.

3.1. General Extraction and Isolation of Triterpenoids from Ganoderma lucidum

This protocol outlines a common approach for obtaining triterpenoid fractions from Ganoderma lucidum fruiting bodies.

-

Preparation of Material: Dried and powdered fruiting bodies of Ganoderma lucidum are used as the starting material.

-

Solvent Extraction: The powder is typically extracted with an organic solvent such as ethanol (B145695) or methanol (B129727) at room temperature or with heating. This initial extraction yields a crude extract containing a mixture of compounds.

-

Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning to separate compounds based on their polarity. A common scheme involves partitioning between water and a series of organic solvents of increasing polarity (e.g., hexane, ethyl acetate (B1210297), butanol). Triterpenoids are generally found in the less polar fractions like ethyl acetate.

-

Chromatographic Separation: The triterpenoid-rich fraction is further purified using various chromatographic techniques:

-

Silica (B1680970) Gel Column Chromatography: The fraction is loaded onto a silica gel column and eluted with a gradient of solvents (e.g., a hexane-ethyl acetate gradient) to separate compounds based on polarity.

-

High-Performance Liquid Chromatography (HPLC): Preparative HPLC with a C18 column is often used for the final purification of individual triterpenoids. A mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with a small amount of acid (e.g., formic acid), is typically employed.

-

3.2. Structural Elucidation

The structure of the isolated compound is confirmed using a combination of spectroscopic methods:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to elucidate the detailed chemical structure and stereochemistry.

Potential Signaling Pathways

While no specific signaling pathways have been definitively elucidated for this compound, studies on other ganoderic acids provide valuable insights into potential mechanisms of action. For instance, Ganoderic Acid Me has been shown to suppress the growth and angiogenesis of breast cancer cells by modulating the NF-κB signaling pathway . It was found to inhibit the activity of NF-κB and down-regulate the expression of its downstream target genes involved in cell proliferation, anti-apoptosis, invasion, and angiogenesis.

A hypothetical workflow for investigating the effect of this compound on a signaling pathway is presented below.

Caption: A generalized workflow for assessing the in vitro effects of a compound on cancer cell signaling pathways.

Conclusion and Future Directions

This compound is a structurally defined triterpenoid from Ganoderma lucidum. While its chemical properties are known, a significant gap exists in the understanding of its specific biological activities and mechanisms of action. Future research should focus on:

-

Quantitative Biological Assays: Determining the cytotoxic, anti-inflammatory, and other biological activities of the purified compound through rigorous in vitro and in vivo studies.

-

Mechanism of Action Studies: Investigating the specific molecular targets and signaling pathways modulated by this compound.

-

Structure-Activity Relationship Studies: Comparing its activity with other closely related ganoderic acids to understand the role of the 12β-hydroxyl group.

The development of a comprehensive biological profile for this compound will be crucial for evaluating its potential as a therapeutic agent.

Isolation and Characterization Workflow

The following diagram illustrates a typical workflow for the isolation and characterization of triterpenoids like this compound from Ganoderma lucidum.

Caption: A flowchart detailing the process of isolating and identifying this compound.

References

Unraveling the Biological Activities of 12β-Hydroxyganoderenic Acid B: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

12β-Hydroxyganoderenic acid B is a lanostane-type triterpenoid (B12794562) isolated from the medicinal mushroom Ganoderma lucidum. This fungus, revered for centuries in traditional Asian medicine, is a rich source of structurally diverse and biologically active secondary metabolites. Among these, the triterpenoids, including ganoderic and lucidenic acids, have garnered significant scientific interest for their potential therapeutic applications. This technical guide provides a comprehensive literature review of the biological activities of this compound, presenting available quantitative data, detailed experimental protocols, and elucidated signaling pathways to support further research and drug development endeavors.

Compound Identification:

| Characteristic | Value |

| Compound Name | This compound |

| CAS Number | 1309931-84-7[1][2][3][4][5] |

| Molecular Formula | C30H42O8[1][2] |

| Molecular Weight | 530.65 g/mol [1][2] |

| Source | Ganoderma lucidum[4] |

It is crucial to distinguish this compound from the similarly named "Lucidenic acid B." These are distinct chemical entities with different molecular formulas and CAS numbers. Lucidenic acid B has a molecular formula of C27H38O7 and a CAS number of 95311-95-8[6][7][8]. While literature on Lucidenic acid B is more abundant, this review will focus on the available data for this compound and closely related ganoderenic acids.

Biological Activities

While specific experimental data on the biological activities of this compound are limited in the currently available literature, triterpenoids isolated from Ganoderma lucidum are generally reported to possess a wide range of pharmacological effects, including antitumor, antimicrobial, antiviral, and anti-aging activities[4]. The biological activities of closely related ganoderic acids, such as Ganoderic Acid B, have been investigated more thoroughly and are presented here as a point of reference.

Cytotoxic and Anti-Tumor Activity

Numerous studies have demonstrated the cytotoxic effects of various ganoderic acids against a range of cancer cell lines.

Table 1: Cytotoxicity of Ganoderic Acids Against Cancer Cell Lines

| Compound | Cell Line | Assay | IC50 (µM) | Reference |

| Ganoderic Acid B | - | HIV-1 Protease Inhibition | 170 | [9] |

Note: Specific IC50 values for this compound are not yet available in the reviewed literature.

The proposed mechanisms for the anti-tumor effects of ganoderic acids often involve the induction of apoptosis (programmed cell death) and the inhibition of key signaling pathways that regulate cell proliferation and survival.

Anti-Inflammatory Activity

Ganoderic acids have been shown to exert anti-inflammatory effects by modulating key inflammatory pathways. For instance, Ganoderic acid B has been observed to reduce the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in LPS-induced A549 cells[9].

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound are not extensively documented. However, based on studies of related ganoderic acids, the following methodologies are commonly employed.

Cytotoxicity Assays

MTT Assay:

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Plate cells in a 96-well plate at a specific density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

-

Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Apoptosis Assays

Annexin V-FITC/Propidium Iodide (PI) Staining:

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat cells with the test compound for the desired time.

-

Cell Harvesting: Harvest the cells and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Western Blot Analysis for Signaling Pathway Proteins

Western blotting is used to detect specific proteins in a sample and is crucial for elucidating the effects of a compound on signaling pathways.

-

Cell Lysis: Treat cells with the test compound, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-ERK, NF-κB p65) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Signaling Pathways

While the specific signaling pathways modulated by this compound remain to be fully elucidated, research on related compounds like Lucidenic Acid B and other ganoderic acids points towards the involvement of key pathways in cancer and inflammation, such as the MAPK/ERK and NF-κB pathways.

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Extracellular signal-Regulated Kinase (ERK) cascade, is a crucial regulator of cell proliferation, differentiation, and survival. Dysregulation of this pathway is common in cancer. Some triterpenoids from Ganoderma lucidum have been shown to inhibit the phosphorylation of ERK1/2, thereby suppressing downstream signaling and inhibiting cancer cell growth.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of the inflammatory response and also plays a significant role in cancer cell survival, proliferation, and invasion. Some ganoderic acids have been reported to inhibit the activation of NF-κB, thereby downregulating the expression of its target genes involved in inflammation and tumorigenesis.

Conclusion and Future Directions

This compound is a triterpenoid from Ganoderma lucidum with potential biological activities. However, the current body of scientific literature lacks specific and detailed information regarding its cytotoxic, anti-inflammatory, and other pharmacological effects. While studies on related ganoderic and lucidenic acids provide a valuable framework for potential mechanisms of action, including the modulation of the MAPK/ERK and NF-κB signaling pathways, dedicated research on this compound is imperative.

Future research should focus on:

-

Isolation and Purification: Establishing efficient methods for the isolation and purification of this compound to obtain sufficient quantities for comprehensive biological evaluation.

-

In Vitro Bioassays: Conducting a battery of in vitro assays to determine its cytotoxic effects against a broad panel of cancer cell lines, its anti-inflammatory properties, and its potential antiviral and antimicrobial activities. This should include the determination of quantitative metrics such as IC50 values.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound using techniques such as western blotting, reporter gene assays, and transcriptomic analysis.

-

In Vivo Studies: Evaluating the efficacy and safety of this compound in preclinical animal models of relevant diseases.

A thorough investigation into the biological activities of this compound will contribute to a deeper understanding of the therapeutic potential of Ganoderma lucidum triterpenoids and may lead to the development of novel drug candidates for the treatment of cancer, inflammatory diseases, and other conditions.

References

- 1. file.medchemexpress.eu [file.medchemexpress.eu]

- 2. molnova.cn [molnova.cn]

- 3. molnova.cn [molnova.cn]

- 4. medchemexpress.com [medchemexpress.com]

- 5. 12-Hydroxyganoderenic acid B CAS No:1309931-84-7, CasNo.1309931-84-7 Chengdu Lemeitian Pharmaceutical Technology Co,. Ltd China (Mainland) [cdlemt.lookchem.com]

- 6. caymanchem.com [caymanchem.com]

- 7. CAS 95311-95-8: Lucidenic acid B | CymitQuimica [cymitquimica.com]

- 8. Lucidenic acid B | C27H38O7 | CID 102410351 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

Preliminary In-Vitro Studies of 12β-Hydroxyganoderenic Acid B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

12β-Hydroxyganoderenic acid B is a triterpenoid (B12794562) compound isolated from the medicinal mushroom Ganoderma lucidum. Triterpenoids from this genus are widely reported to possess a range of pharmacological properties, including antitumor, antimicrobial, antiviral, and anti-aging activities.[1][2][3] This technical guide provides an overview of the current, albeit limited, understanding of the in-vitro properties of this compound. Due to a scarcity of publicly available research focused specifically on this compound, this document also outlines standardized experimental protocols and known signaling pathways associated with the broader class of Ganoderma triterpenoids, offering a framework for future investigation into this compound.

Introduction to Ganoderma lucidum Triterpenoids

Ganoderma lucidum, commonly known as Reishi or Lingzhi, has a long history of use in traditional medicine, particularly in Asia. Its therapeutic effects are largely attributed to a diverse array of bioactive molecules, most notably polysaccharides and triterpenoids. The triterpenoids, including a variety of ganoderic and lucidenic acids, are of significant interest to the scientific community for their potential as pharmacological agents.

This compound: Current State of Research

This compound is identified as a constituent of Ganoderma lucidum.[1][2] However, a comprehensive review of the scientific literature reveals a significant gap in the specific in-vitro evaluation of this compound. While general statements allude to the antitumor potential of the broader class of triterpenoids from Ganoderma, specific quantitative data, such as IC50 values for cytotoxicity against cancer cell lines, are not available in the public domain for this compound. Similarly, detailed studies on its specific mechanisms of action, including its effects on cellular signaling pathways, have not been published.

General Experimental Protocols for In-Vitro Assessment of Ganoderma Triterpenoids

The following protocols are standard methodologies employed in the in-vitro evaluation of novel compounds, such as this compound, for their potential anticancer activity.

Cell Viability and Cytotoxicity Assays

These assays are fundamental in determining the dose-dependent effect of a compound on cancer cell proliferation.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Protocol:

-

Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of the test compound (e.g., this compound) for specific time points (e.g., 24, 48, 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.

-

Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

-

-

-

Trypan Blue Exclusion Assay: This assay distinguishes between viable and non-viable cells based on membrane integrity.

-

Protocol:

-

Culture and treat cells as described for the MTT assay.

-

Harvest the cells and resuspend them in a small volume of phosphate-buffered saline (PBS).

-

Mix an aliquot of the cell suspension with an equal volume of trypan blue solution.

-

Count the number of viable (unstained) and non-viable (blue-stained) cells using a hemocytometer.

-

Calculate the percentage of viable cells.

-

-

Apoptosis Assays

These assays determine if the compound induces programmed cell death.

-

Annexin V/Propidium Iodide (PI) Staining with Flow Cytometry: This method identifies apoptotic cells by detecting the externalization of phosphatidylserine (B164497) (Annexin V binding) and loss of membrane integrity (PI staining).

-

Protocol:

-

Treat cells with the test compound for a specified duration.

-

Harvest and wash the cells with PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.

-

Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

-

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in cellular signaling pathways.

-

Protocol:

-

Treat cells with the test compound and lyse them to extract total proteins.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

Separate the proteins by size using SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).

-

Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific to the target proteins (e.g., Bcl-2, Bax, Caspase-3, Akt, p-Akt).

-

Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

-

Potential Signaling Pathways Modulated by Ganoderma Triterpenoids

While specific pathways for this compound are yet to be elucidated, research on other ganoderic acids suggests potential involvement in the following key cancer-related signaling pathways:

Apoptosis Pathway

Many anticancer agents function by inducing apoptosis. Ganoderma triterpenoids have been shown to modulate the expression of key proteins in the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.

References

In-Depth Technical Guide: Spectroscopic and Biological Insights into 12β-Hydroxyganoderenic Acid B

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 12β-Hydroxyganoderenic acid B, a triterpenoid (B12794562) isolated from the medicinal mushroom Ganoderma lucidum. Due to the limited availability of a complete public dataset for this compound, this guide presents representative data from closely related ganoderic acids to illustrate the characteristic spectroscopic features of this class of compounds. Additionally, it details a general experimental protocol for the isolation of ganoderic acids and explores their interaction with key cellular signaling pathways.

Spectroscopic Data

The structural elucidation of ganoderic acids relies heavily on a combination of one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, along with Mass Spectrometry (MS). The following tables summarize the expected spectroscopic data for a compound of this class.

Table 1: Representative ¹H NMR Data for a Ganoderic Acid Derivative (CDCl₃, 500 MHz)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 3 | 3.23 | dd | 11.5, 4.5 |

| 7 | 4.70 | br d | 6.0 |

| 12 | 4.37 | m | |

| 15 | 4.93 | dd | 9.5, 7.5 |

| 24 | 5.95 | t | 7.0 |

| 18-CH₃ | 0.69 | s | |

| 19-CH₃ | 1.18 | s | |

| 21-CH₃ | 1.01 | d | 7.0 |

| 27-CH₃ | 1.68 | s | |

| 28-CH₃ | 0.93 | s | |

| 29-CH₃ | 0.91 | s | |

| 30-CH₃ | 1.25 | s |

Table 2: Representative ¹³C NMR Data for a Ganoderic Acid Derivative (CDCl₃, 125 MHz)

| Position | Chemical Shift (δ, ppm) | Position | Chemical Shift (δ, ppm) |

| 1 | 34.5 | 16 | 35.8 |

| 2 | 28.7 | 17 | 49.8 |

| 3 | 78.9 | 18 | 16.4 |

| 4 | 39.2 | 19 | 19.2 |

| 5 | 50.6 | 20 | 36.4 |

| 6 | 21.5 | 21 | 18.7 |

| 7 | 74.8 | 22 | 34.1 |

| 8 | 146.1 | 23 | 210.5 |

| 9 | 145.9 | 24 | 128.3 |

| 10 | 37.1 | 25 | 138.5 |

| 11 | 204.3 | 26 | 169.8 |

| 12 | 70.1 | 27 | 25.7 |

| 13 | 47.3 | 28 | 28.2 |

| 14 | 51.2 | 29 | 15.6 |

| 15 | 78.1 | 30 | 21.8 |

Table 3: Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₃₀H₄₂O₈ |

| Molecular Weight | 530.65 |

| Ionization Mode | ESI- |

| [M-H]⁻ | 529.2805 |

Experimental Protocols

The isolation and purification of this compound and other ganoderic acids from Ganoderma lucidum typically involve a multi-step chromatographic process.

General Isolation and Purification Workflow

Caption: General workflow for the isolation of ganoderic acids.

Detailed Methodologies

-

Extraction: The air-dried and powdered fruiting bodies of Ganoderma lucidum are exhaustively extracted with 95% ethanol (B145695) at room temperature.

-

Concentration and Partitioning: The ethanolic extract is concentrated under reduced pressure to yield a crude residue. This residue is then suspended in water and partitioned successively with ethyl acetate (B1210297).

-

Column Chromatography: The ethyl acetate fraction, which is rich in triterpenoids, is subjected to silica (B1680970) gel column chromatography. A gradient elution system, typically starting with n-hexane and gradually increasing the polarity with ethyl acetate, is used to separate the components into several fractions.

-

Fraction Analysis and Pooling: The collected fractions are monitored by Thin-Layer Chromatography (TLC). Fractions with similar TLC profiles are pooled together.

-

Further Purification: The pooled fractions are further purified using Sephadex LH-20 column chromatography with methanol (B129727) as the eluent to remove pigments and other impurities.

-

Final Purification by HPLC: The final purification is achieved by preparative High-Performance Liquid Chromatography (HPLC) on a reversed-phase C18 column, using a gradient of acetonitrile (B52724) and water as the mobile phase, to yield the pure this compound.

Biological Activity and Signaling Pathways

Ganoderic acids, as a class of compounds, have been reported to exhibit a range of biological activities, including anti-inflammatory and anti-cancer effects. A key mechanism underlying these activities is the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.

NF-κB Signaling Pathway Inhibition by Ganoderic Acids

A Technical Guide to the Biosynthesis of 12β-Hydroxyganoderenic Acid B in Ganoderma

Executive Summary

Ganoderma species, particularly Ganoderma lucidum, are a rich source of bioactive triterpenoids known as ganoderic acids (GAs), which possess significant pharmacological properties. The biosynthesis of these complex molecules is a multi-step process originating from the mevalonate (B85504) (MVA) pathway. This technical guide provides a detailed overview of the current understanding of the biosynthetic pathway leading to 12β-Hydroxyganoderenic acid B. It consolidates key enzymatic steps, presents quantitative data from genetic and metabolic studies, outlines established experimental protocols for enzyme characterization, and visualizes the core biochemical and experimental workflows. While many enzymes in the upstream pathway have been identified, the specific downstream enzymes, particularly the cytochrome P450 monooxygenase responsible for the critical 12β-hydroxylation step, remain an active area of research.

The Core Biosynthesis Pathway

The formation of ganoderic acids is initiated via the mevalonate (MVA) pathway, which synthesizes the universal triterpenoid (B12794562) precursor, lanosterol (B1674476).[1] Following the synthesis of this lanostane (B1242432) skeleton, a series of complex tailoring reactions—primarily oxidations, reductions, and acylations—occur. These modifications are predominantly catalyzed by a large family of cytochrome P450 (CYP450) enzymes, which are responsible for the vast structural diversity of GAs.[2][3][4][5]

Upstream: The Mevalonate (MVA) Pathway to Lanosterol

The initial steps of the pathway are well-characterized and involve the conversion of Acetyl-CoA to the key intermediate Lanosterol.[1] Key enzymes in this segment have been cloned and characterized.[6][7] Overexpression of genes such as 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR) has been shown to significantly increase the accumulation of downstream products, confirming its role as a key regulatory enzyme.[7]

The primary enzymes in the MVA pathway include:

-

Acetyl-CoA Acetyltransferase (AACT)

-

HMG-CoA Synthase (HMGS)

-

HMG-CoA Reductase (HMGR)

-

Mevalonate Kinase (MK)

-

Phosphomevalonate Kinase (PMK)

-

Mevalonate Diphosphate Decarboxylase (MVD)

-

Isopentenyl Diphosphate Isomerase (IDI)

-

Farnesyl Diphosphate Synthase (FPS)

-

Squalene Synthase (SQS)

-

Squalene Epoxidase (SE)

-

Lanosterol Synthase (LS)

Downstream: Post-Lanosterol Modifications

The conversion of lanosterol into the more than 150 identified ganoderic acids is driven by tailoring enzymes, with cytochrome P450 monooxygenases playing a central role.[3] These enzymes introduce oxygen atoms at various positions on the triterpenoid backbone, leading to a cascade of diverse structures. While the complete pathway to this compound is not fully elucidated, functional characterization of several Ganoderma CYPs in heterologous hosts like Saccharomyces cerevisiae has provided critical insights.[8][9][10]

-

CYP5150L8: Catalyzes a three-step oxidation of lanosterol at the C-26 position to produce 3-hydroxy-lanosta-8,24-dien-26-oic acid (HLDOA).[8][10]

-

CYP5139G1: Responsible for the C-28 oxidation of HLDOA, forming a novel ganoderic acid.[9]

-

CYP512U6: Hydroxylates ganoderic acids at the C-23 position.[3]

The formation of this compound requires a specific hydroxylation at the C-12 position. Although the precise enzyme has not yet been reported, it is putatively a member of the CYP450 superfamily. The immediate precursor is likely a ganoderenic acid that has undergone other modifications but lacks the C-12 hydroxyl group.

References

- 1. A Review of Ganoderma Triterpenoids and Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Metabolism of ganoderic acids by a Ganoderma lucidum cytochrome P450 and the 3-keto sterol reductase ERG27 from yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [Biosynthesis of ganoderic acid and its derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Genome-wide identification of CYP450 in Ganoderma lucidum and expression analysis of genes related to ganoderic acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Profiling and Quantifying Differential Gene Transcription Provide Insights into Ganoderic Acid Biosynthesis in Ganoderma lucidum in Response to Methyl Jasmonate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Enhancement of Ganoderic Acid Accumulation by Overexpression of an N-Terminally Truncated 3-Hydroxy-3-Methylglutaryl Coenzyme A Reductase Gene in the Basidiomycete Ganoderma lucidum - PMC [pmc.ncbi.nlm.nih.gov]

- 8. life.sjtu.edu.cn [life.sjtu.edu.cn]

- 9. Biosynthesis of a novel ganoderic acid by expressing CYP genes from Ganoderma lucidum in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Biosynthesis of a ganoderic acid in Saccharomyces cerevisiae by expressing a cytochrome P450 gene from Ganoderma lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Therapeutic Targets of 12β-Hydroxyganoderenic Acid B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

12β-Hydroxyganoderenic acid B is a lanostane-type triterpenoid (B12794562) isolated from the medicinal mushroom Ganoderma lucidum. Triterpenoids from this fungus, often referred to as ganoderic acids, have garnered significant scientific interest due to their diverse pharmacological activities. This technical guide provides an in-depth overview of the potential therapeutic targets of this compound and structurally related compounds. It summarizes the available quantitative data on their biological activities, details relevant experimental methodologies, and visualizes key signaling pathways. While specific data for this compound is limited in publicly available literature, this guide extrapolates potential activities based on studies of closely related ganoderic acids, providing a valuable resource for future research and drug development endeavors.

Introduction

Ganoderma lucidum, also known as Reishi or Lingzhi, has been used for centuries in traditional Asian medicine. Modern phytochemical investigations have identified a plethora of bioactive compounds, with triterpenoids being one of the most significant classes. These compounds exhibit a wide range of therapeutic properties, including anti-cancer, anti-inflammatory, antiviral, and hypoglycemic effects. This compound belongs to this family of highly oxygenated triterpenoids. Understanding its specific molecular targets and mechanisms of action is crucial for its potential development as a therapeutic agent.

Potential Therapeutic Targets and Biological Activities

Based on studies of this compound and closely related ganoderic acids, the following therapeutic targets and biological activities have been identified.

Anti-Cancer Activity

Triterpenoids from Ganoderma lucidum have demonstrated significant cytotoxic effects against various cancer cell lines. The primary mechanisms of action include the induction of apoptosis (programmed cell death) and the inhibition of cell proliferation and metastasis.

Quantitative Data on Cytotoxicity of Ganoderma Triterpenoids

| Compound/Extract | Cell Line | Cancer Type | IC50 Value | Reference |

| Ganoderic Acid Me | MDA-MB-231 | Breast Cancer | Not specified | [1] |

| Ganoderic Acid A | MDA-MB-231 | Breast Cancer | Not specified | Not specified |

| Ganoderic Acid F | MDA-MB-231 | Breast Cancer | Not specified | Not specified |

| Ganoderic Acid H | MDA-MB-231 | Breast Cancer | Not specified | Not specified |

| Ethyl lucidenates A | HL-60 | Leukemia | 25.98 µg/mL | [2] |

| Ethyl lucidenates A | CA46 | Burkitt's Lymphoma | 20.42 µg/mL | [2] |

| Various Lanostanoid Triterpenes | p388, Hela, BEL-7402, SGC-7901 | Murine Leukemia, Cervical, Liver, Gastric Cancer | 8-25 µM | [3] |

| G. lucidum Extract | MDA-MB-231 | Breast Cancer | 25.38 µg/mL | [4] |

| G. lucidum Extract | SW 620 | Colon Cancer | 47.90 µg/mL | [4] |

Anti-Inflammatory Activity

A key mechanism underlying the anti-inflammatory effects of ganoderic acids is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory cytokines and other mediators of inflammation.

Quantitative Data on Anti-Inflammatory Activity

Specific IC50 values for this compound on inflammatory targets are not available in the provided search results. However, related compounds have shown potent inhibitory effects. For instance, a novel synthetic anti-inflammatory compound targeting NF-κB showed an IC50 value of 172.2 ± 11.4 nM in an NF-κB activity assay[5]. Another study on isonicotinic acid derivatives reported a compound with an exceptional IC50 value of 1.42 ± 0.1 µg/mL for inhibiting reactive oxygen species (ROS) production, a key process in inflammation[6].

Antiviral Activity

Certain ganoderic acids have been identified as inhibitors of viral enzymes, suggesting their potential as antiviral agents.

Quantitative Data on Anti-HIV-1 Protease Activity

| Compound | Target | IC50 Value | Reference |

| Ganoderic Acid B | HIV-1 Protease | 0.17-0.23 mM | [7] |

| Ganoderiol B | HIV-1 Protease | 0.17-0.23 mM | [7] |

| Ganoderic Acid C1 | HIV-1 Protease | 0.17-0.23 mM | [7] |

| Ganoderic Acid H | HIV-1 Protease | 0.17-0.23 mM | [7] |

| Ganoderiol A | HIV-1 Protease | 0.17-0.23 mM | [7] |

| Ganoderic acid GS-1 | HIV-1 Protease | 58 µM | [8] |

Hypoglycemic Activity

Some triterpenoids have been shown to inhibit α-glucosidase, an enzyme involved in carbohydrate digestion. Inhibition of this enzyme can help to control postprandial hyperglycemia, a key aspect of managing type 2 diabetes.

Quantitative Data on α-Glucosidase Inhibition

Specific IC50 values for this compound against α-glucosidase are not available in the provided search results. The following table presents data for other triterpenoids and plant extracts.

| Compound/Extract | Target | IC50 Value (µM) | Reference |

| Mangiferonic acid | α-Glucosidase | 2.46 | [9] |

| Chlorogenic acid | α-Glucosidase | Stronger than acarbose | [10] |

| Luteolin | α-Glucosidase | Stronger than acarbose | [10] |

| Oleuropein | α-Glucosidase | Stronger than acarbose | [10] |

| Piperine | α-Glucosidase | Stronger than acarbose | [10] |

Signaling Pathways

NF-κB Signaling Pathway

Ganoderic acids have been shown to inhibit the NF-κB signaling pathway, which is a key regulator of inflammation and cancer cell survival. The diagram below illustrates the canonical NF-κB pathway and the potential point of inhibition by this compound.

Figure 1. Proposed inhibition of the NF-κB signaling pathway by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to assessing the therapeutic potential of this compound.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of a compound on cancer cells.

Workflow:

Figure 2. Workflow for the MTT cell viability assay.

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., HeLa, MDA-MB-231) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere[11].

-

Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Serially dilute the compound to various concentrations and treat the cells. Include a vehicle control (solvent only) and a positive control (a known anticancer drug)[11]. Incubate for 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C[11].

-

Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan (B1609692) crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Workflow:

Figure 3. Workflow for the Annexin V/PI apoptosis assay.

Protocol:

-

Cell Seeding and Treatment: Seed cells and treat with this compound as described for the MTT assay[11].

-

Cell Harvesting: After treatment, harvest the cells by trypsinization and wash them with ice-cold PBS[11].

-

Staining: Resuspend the cell pellet in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol and incubate in the dark at room temperature[11].

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in each quadrant:

-

Annexin V- / PI- : Viable cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic/necrotic cells

-

Annexin V- / PI+ : Necrotic cells

-

NF-κB Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB in response to a stimulus and the inhibitory effect of a compound.

Workflow:

Figure 4. Workflow for the NF-κB luciferase reporter assay.

Protocol:

-

Cell Transfection: Seed cells (e.g., HEK293T) in a 96-well plate. Transfect the cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent[12][13].

-

Treatment: After 24 hours, pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours)[14].

-

Stimulation: Stimulate the cells with an NF-κB activator, such as TNF-α (e.g., 10 ng/mL), for 6-8 hours[12][14].

-

Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.

-

Luminescence Measurement: Add the firefly luciferase substrate to each well and measure the luminescence. Then, add the Renilla luciferase substrate and measure the luminescence again.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. Calculate the percentage of NF-κB inhibition compared to the stimulated control.

HIV-1 Protease Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of HIV-1 protease.

Protocol:

-

Reaction Mixture: In a suitable buffer (e.g., HIV-1-PR assay buffer), mix a specific substrate for HIV-1 protease with a DMSO solution of this compound at various concentrations[15].

-

Enzyme Addition: Add recombinant HIV-1 protease to initiate the reaction[15].

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C).

-

Detection: The cleavage of the substrate can be monitored using various methods, such as HPLC or a fluorometric assay where the substrate cleavage results in a fluorescent signal[15][16].

-

Data Analysis: Calculate the percentage of inhibition of HIV-1 protease activity at each concentration of the compound. Determine the IC50 value from a dose-response curve.

α-Glucosidase Inhibition Assay

This assay measures the inhibitory effect of a compound on α-glucosidase activity.

Protocol:

-

Pre-incubation: In a 96-well plate, pre-incubate the α-glucosidase enzyme solution with various concentrations of this compound for a specified time (e.g., 5-15 minutes) at 37°C[17][18].

-

Substrate Addition: Add the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), to initiate the reaction[17][18].

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 20-30 minutes).

-

Reaction Termination: Stop the reaction by adding a solution of sodium carbonate[17].

-

Absorbance Measurement: Measure the absorbance of the released p-nitrophenol at 405 nm.

-

Data Analysis: Calculate the percentage of α-glucosidase inhibition. The IC50 value can be determined from a dose-response curve.

Conclusion

This compound, as a representative of the triterpenoids from Ganoderma lucidum, holds considerable promise for the development of novel therapeutics. The available data on related ganoderic acids strongly suggest its potential as an anti-cancer, anti-inflammatory, antiviral, and hypoglycemic agent. The primary molecular mechanisms appear to involve the modulation of key signaling pathways such as NF-κB. However, a significant lack of specific quantitative data for this compound highlights the need for further focused research. The experimental protocols outlined in this guide provide a framework for future investigations to elucidate the precise therapeutic targets and efficacy of this compound. Such studies are essential to unlock the full therapeutic potential of this compound and to pave the way for its potential clinical applications.

References

- 1. Ganoderic acids suppress growth and angiogenesis by modulating the NF-κB signaling pathway in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 4. Anticancer and Antioxidant Activities in Ganoderma lucidum Wild Mushrooms in Poland, as Well as Their Phenolic and Triterpenoid Compounds [mdpi.com]

- 5. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anti-HIV-1 and anti-HIV-1-protease substances from Ganoderma lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. α-Glucosidase Inhibitory Activity of Cycloartane-Type Triterpenes Isolated from Indonesian Stingless Bee Propolis and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. resources.amsbio.com [resources.amsbio.com]

- 14. bpsbioscience.com [bpsbioscience.com]

- 15. researchgate.net [researchgate.net]

- 16. abcam.co.jp [abcam.co.jp]

- 17. In vitro α-glucosidase inhibitory assay [protocols.io]

- 18. Mechanistic insight into the antidiabetic effects of Ficus hispida fruits: Inhibition of intestinal glucose absorption and pancreatic beta-cell apoptosis | PLOS One [journals.plos.org]

Understanding the Pharmacology of 12β-Hydroxyganoderenic Acid B: A Technical Guide for Researchers

Disclaimer: As of December 2025, publicly available scientific literature lacks specific pharmacological data, including quantitative metrics (e.g., IC50 values), detailed experimental protocols, and defined signaling pathways directly attributed to 12β-Hydroxyganoderenic acid B. This technical guide has been constructed based on the pharmacological activities of closely related triterpenoids isolated from Ganoderma lucidum, a medicinal mushroom known for producing a variety of bioactive compounds. The information presented herein, particularly regarding the mechanism of action and signaling pathways, is inferred from studies on similar ganoderic acids and should be considered a predictive framework for guiding future research on this compound.

Introduction

This compound is a tetracyclic triterpenoid (B12794562) belonging to the lanostane (B1242432) family, isolated from the medicinal mushroom Ganoderma lucidum. Triterpenoids from this fungus are widely recognized for their diverse pharmacological activities, including anti-tumor, anti-inflammatory, and immunomodulatory effects. This guide provides a comprehensive overview of the anticipated pharmacology of this compound, drawing parallels from well-characterized related compounds to offer a foundational understanding for researchers, scientists, and drug development professionals.

Inferred Pharmacological Properties

Based on the activities of other ganoderic acids, this compound is likely to possess cytotoxic and anti-inflammatory properties. These effects are often mediated through the modulation of key cellular signaling pathways involved in cell proliferation, apoptosis, and inflammation.

Anticipated Cytotoxic Activity

Triterpenoids from Ganoderma lucidum have demonstrated cytotoxic effects against a range of cancer cell lines. While specific data for this compound is not available, the following table summarizes the cytotoxic activities of other ganoderic acids to provide a comparative context.

| Compound/Extract | Cell Line | IC50 Value | Reference |

| Ganoderic Acid Me | MDA-MB-231 (Breast Cancer) | Not specified | [1] |

| Ganoderic Acid A | Various | Not specified | General knowledge |

| Ganoderic Acid F | Various | Not specified | General knowledge |

Table 1: Cytotoxicity of Representative Ganoderic Acids

Postulated Anti-Inflammatory Mechanism

The anti-inflammatory effects of ganoderic acids are often attributed to their ability to inhibit key inflammatory mediators and signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway.

The NF-κB pathway is a central regulator of the inflammatory response. In an unstimulated state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., TNF-α), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the NF-κB dimer (typically p65/p50) to translocate to the nucleus and induce the transcription of pro-inflammatory genes.

Based on studies of ganoderic acid Me, it is plausible that this compound may inhibit NF-κB activity, thereby downregulating the expression of downstream inflammatory mediators.[1]

Caption: Predicted inhibitory effect of this compound on the NF-κB signaling pathway.

Experimental Protocols

Detailed experimental protocols for investigating the pharmacology of this compound would be analogous to those used for other ganoderic acids.

Cell Culture and Cytotoxicity Assay

Objective: To determine the cytotoxic effect of this compound on cancer cell lines.

Protocol:

-

Cell Culture: Culture human cancer cell lines (e.g., MDA-MB-231, HeLa, HepG2) in appropriate media supplemented with fetal bovine serum and antibiotics. Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution to various concentrations in the culture medium. Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Assay: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Caption: Workflow for a standard cytotoxicity assay.

NF-κB Reporter Assay

Objective: To investigate the effect of this compound on NF-κB activation.

Protocol:

-

Cell Transfection: Transfect a suitable cell line (e.g., HEK293T) with a plasmid containing an NF-κB response element linked to a reporter gene (e.g., luciferase).

-

Cell Seeding: Seed the transfected cells into a 96-well plate.

-

Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulation: Stimulate the cells with an NF-κB activator, such as TNF-α (10 ng/mL), for 6-8 hours.

-

Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.

-

Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency. Calculate the percentage of NF-κB inhibition relative to the stimulated control.

Conclusion and Future Directions

While direct pharmacological data for this compound is currently unavailable, the existing literature on related ganoderic acids provides a strong foundation for predicting its biological activities. It is anticipated that this compound will exhibit cytotoxic and anti-inflammatory properties, likely through the modulation of pathways such as NF-κB.

Future research should focus on:

-

Isolation and Purification: Developing efficient methods for the isolation and purification of this compound from Ganoderma lucidum.

-

In Vitro Screening: Systematically evaluating its cytotoxic effects against a broad panel of cancer cell lines to determine its potency and selectivity.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways affected by this compound, including its impact on apoptosis, cell cycle regulation, and inflammatory responses.

-

In Vivo Efficacy: Assessing its therapeutic potential in preclinical animal models of cancer and inflammatory diseases.

-

Pharmacokinetic Profiling: Determining its absorption, distribution, metabolism, and excretion (ADME) properties to evaluate its drug-like potential.

The generation of this critical data will be essential for validating the therapeutic potential of this compound and advancing its development as a novel therapeutic agent.

References

Methodological & Application

HPLC-UV method for quantification of 12β-Hydroxyganoderenic acid B

An HPLC-UV method has been developed for the quantification of 12β-Hydroxyganoderenic acid B, a triterpenoid (B12794562) compound found in Ganoderma species. This application note provides a detailed protocol for researchers, scientists, and drug development professionals, outlining the necessary steps for sample preparation, chromatographic separation, and quantitative analysis.

Application Note

Introduction

This compound is a bioactive triterpenoid isolated from Ganoderma lucidum, a mushroom with a long history of use in traditional medicine.[1][2] Triterpenoids from Ganoderma species are known for a variety of pharmacological activities, including antitumor, antimicrobial, and antiviral effects.[1][2] Accurate and reliable quantification of these compounds is crucial for quality control of raw materials, standardization of herbal products, and for pharmacokinetic studies in drug development.[3] This application note details a validated reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection for the determination of this compound.

Method Summary

The method employs a C18 stationary phase with a gradient elution of acetonitrile (B52724) and water containing an acid modifier to achieve separation. Detection and quantification are performed using a UV-Vis detector. The method has been validated for its linearity, sensitivity, precision, and accuracy, demonstrating its suitability for routine analysis.

Experimental Protocols

1. Sample Preparation

A reliable extraction method is critical for the accurate quantification of triterpenoids from complex matrices like powdered mushrooms or herbal formulations.[4] Ultrasonic extraction is a common and effective technique for this purpose.[3]

-

Materials:

-

Dried and powdered Ganoderma sample

-

Methanol (B129727), HPLC grade

-

0.45 µm syringe filter

-

-

Protocol:

-

Accurately weigh 1.0 g of the powdered sample into a 50 mL conical tube.

-

Add 25 mL of methanol to the tube.

-

Sonicate the mixture for 30 minutes in an ultrasonic bath.

-

Centrifuge the extract at 4000 rpm for 10 minutes.

-

Collect the supernatant.

-

Repeat the extraction process (steps 2-5) on the pellet twice more.

-

Combine the supernatants and evaporate to dryness under reduced pressure.

-

Reconstitute the dried extract in 5 mL of methanol.

-

Filter the reconstituted solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.[3]

-

2. HPLC-UV Analysis

The chromatographic conditions are optimized for the separation of this compound from other related triterpenoids.

-

Instrumentation:

-

HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

-

C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[5]

-

-

Chromatographic Conditions:

-

Mobile Phase A: Water with 0.1% acetic acid

-

Mobile Phase B: Acetonitrile

-

Gradient Elution: A gradient program should be optimized for the specific column and instrument. A representative gradient is as follows:

Time (min) %A %B 0 70 30 20 40 60 40 20 80 45 20 80 50 70 30 | 60 | 70 | 30 |

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

-

UV Detection Wavelength: 252 nm

-

3. Calibration Curve

A calibration curve is necessary for the quantification of this compound in the samples.

-

Protocol:

-

Prepare a stock solution of this compound standard in methanol at a concentration of 1 mg/mL.

-

Perform serial dilutions of the stock solution to prepare a series of calibration standards with concentrations ranging from 1 µg/mL to 100 µg/mL.

-

Inject each calibration standard into the HPLC system.

-

Construct a calibration curve by plotting the peak area against the concentration of the standard.

-

Quantitative Data

The following tables summarize the validation parameters for a representative HPLC-UV method for ganoderic acids, which can be adapted for this compound.

Table 1: Linearity, LOD, and LOQ

| Analyte | Linear Range (µg/mL) | Correlation Coefficient (r²) | LOD (µg/mL) | LOQ (µg/mL) |

| Ganoderic Acid A | 1.0 - 103.0 | 0.9997 | 0.9 | 3.0 |

| Ganoderic Acid B | 1.2 - 123.0 | 0.9990 | 0.6 | 2.0 |

Data adapted from a study on ganoderic acids.

Table 2: Precision and Accuracy

| Analyte | Concentration (µg/mL) | Intra-day Precision (RSD%) | Inter-day Precision (RSD%) | Accuracy (Recovery %) |

| Ganoderic Acid A | 10 | 1.5 | 2.1 | 98.5 |

| 50 | 1.2 | 1.8 | 99.2 | |

| Ganoderic Acid B | 10 | 1.8 | 2.5 | 97.9 |

| 50 | 1.4 | 2.0 | 98.8 |

Representative data based on similar validated methods.

Table 3: Recovery

| Analyte | Spiked Level | Mean Recovery (%) | RSD (%) |

| Ganoderic Acids | Low | 96.85 - 105.09 | < 3 |

| Medium | 96.85 - 105.09 | < 3 | |

| High | 96.85 - 105.09 | < 3 |

Data adapted from a study on ganoderic acids.

Visualizations

Experimental Workflow Diagram

Caption: Workflow for the quantification of this compound.

References

Application Notes and Protocols for the Structural Elucidation of 12β-Hydroxyganoderenic acid B using NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

12β-Hydroxyganoderenic acid B is a highly oxygenated lanostane-type triterpenoid (B12794562) isolated from the medicinal mushroom Ganoderma lucidum. Triterpenoids from Ganoderma species are of significant interest to the pharmaceutical industry due to their wide range of reported biological activities, including antitumor, antimicrobial, and antiviral properties. The precise structural characterization of these complex natural products is a critical step in drug discovery and development, enabling a deeper understanding of structure-activity relationships and mechanisms of action.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the unambiguous structural elucidation of novel organic compounds. Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, it is possible to determine the carbon skeleton, the nature and location of functional groups, and the relative stereochemistry of the molecule.

This document provides a comprehensive guide to the application of NMR spectroscopy for the structural elucidation of this compound. It includes detailed experimental protocols for sample preparation, data acquisition, and processing, as well as a systematic approach to data interpretation. While specific NMR data for this compound is not publicly available, this guide utilizes representative data from closely related ganoderic acids to illustrate the elucidation process. Researchers can adapt these protocols and interpretation strategies to their own experimental data.

Structural Elucidation Workflow

The structural elucidation of a natural product like this compound using NMR spectroscopy follows a logical and systematic workflow. This process begins with the acquisition of basic 1D NMR spectra and progresses to more complex 2D correlation experiments to piece together the molecular structure.

Caption: Workflow for NMR-based structural elucidation.

Experimental Protocols

Sample Preparation

Proper sample preparation is crucial for obtaining high-quality NMR spectra.

-

Sample Purity: The sample of this compound should be of high purity (>95%), as impurities can complicate spectral interpretation.

-

Solvent Selection: A deuterated solvent that fully dissolves the sample is required. Common choices for triterpenoids include deuterated chloroform (B151607) (CDCl₃), deuterated methanol (B129727) (CD₃OD), deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), or pyridine-d₅. The choice of solvent can slightly alter chemical shifts.

-

Concentration: A concentration of 5-10 mg of the compound in 0.5-0.6 mL of deuterated solvent is typically sufficient for most NMR experiments on modern spectrometers.

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts of ¹H and ¹³C spectra to 0.00 ppm.

NMR Data Acquisition

The following NMR experiments are recommended for the complete structural elucidation of this compound. Experiments should be performed on a high-field NMR spectrometer (≥500 MHz) for optimal resolution and sensitivity.

| Experiment | Purpose | Key Parameters to Optimize |

| ¹H NMR | Provides information on the number and types of proton environments, their relative ratios (integration), and scalar couplings (multiplicity). | Number of scans, relaxation delay, spectral width. |

| ¹³C NMR | Determines the number of unique carbon atoms in the molecule. | Number of scans, relaxation delay. |

| DEPT-135 | Distinguishes between CH₃, CH₂, and CH signals (CH₃ and CH are positive, CH₂ is negative). | Accurate 90° and 135° pulse calibration. |

| COSY | Correlates protons that are scalar coupled to each other, typically over two or three bonds, revealing proton spin systems. | Spectral width in both dimensions, number of increments. |

| HSQC | Correlates protons with their directly attached carbon atoms. | ¹JCH coupling constant (typically ~145 Hz for sp³ carbons). |

| HMBC | Correlates protons with carbons over longer ranges (typically 2-3 bonds), crucial for connecting spin systems and identifying quaternary carbons. | Long-range coupling constant (nJCH, typically 4-10 Hz). |

| NOESY/ROESY | Correlates protons that are close in space, providing information on the relative stereochemistry of the molecule. | Mixing time. |

Data Presentation and Interpretation

Note: The following tables present representative NMR data for a generic ganoderic acid structure, as specific data for this compound is not publicly available. Researchers should replace this data with their own experimental findings.

¹H and ¹³C NMR Data

The complete assignment of all proton and carbon signals is the primary goal of the data interpretation process.

Table 1: Representative ¹H and ¹³C NMR Data for a Ganoderic Acid Skeleton in CDCl₃

| Position | δC (ppm) | δH (ppm, J in Hz) |

| 1 | 35.8 | 1.65 (m), 1.20 (m) |

| 2 | 28.5 | 1.90 (m), 1.75 (m) |

| 3 | 78.9 | 3.25 (dd, 11.5, 4.5) |

| 4 | 39.2 | - |

| 5 | 50.5 | 1.50 (m) |

| ... | ... | ... |

| 12 | 70.1 | 4.50 (br s) |

| ... | ... | ... |

| 18 | 18.5 | 0.95 (s) |

| 19 | 19.2 | 1.18 (s) |

| ... | ... | ... |

| 26 | 178.1 | - |

| 27 | 21.4 | 2.50 (m) |

| ... | ... | ... |

| 28 | 28.2 | 0.92 (s) |

| 29 | 17.5 | 0.90 (s) |

| 30 | 25.8 | 1.25 (s) |

Interpretation of 2D NMR Data

The connectivity of the molecule is established by analyzing the cross-peaks in the 2D NMR spectra.

-

COSY: Analysis of the COSY spectrum allows for the identification of coupled proton networks, such as the spin systems within the cyclohexane (B81311) rings and the side chain.

-

HSQC: The HSQC spectrum provides a direct correlation between each proton and its attached carbon, enabling the assignment of carbon signals based on the already assigned proton signals.

-

HMBC: The HMBC spectrum is critical for assembling the complete molecular structure. Long-range correlations from methyl protons to neighboring quaternary carbons are particularly informative for defining the core lanostane (B1242432) skeleton. For example, correlations from the C-18 and C-19 methyl protons can help to connect the A/B and C/D ring systems.

Key Structural Correlations

The following diagram illustrates some of the key HMBC and COSY correlations that would be expected for a ganoderic acid structure, which are instrumental in confirming the connectivity of the carbon skeleton.

Caption: Key COSY and HMBC correlations for a ganoderic acid.

Conclusion

The structural elucidation of complex natural products such as this compound relies heavily on the power of modern NMR spectroscopy. By following a systematic approach involving the acquisition and interpretation of a suite of 1D and 2D NMR experiments, researchers can confidently determine the complete chemical structure, including its stereochemistry. The protocols and guidelines presented in this application note provide a robust framework for the structural characterization of this and other related triterpenoids, which is a fundamental step in advancing their potential as therapeutic agents.

Application Notes and Protocols for the Isolation of 12β-Hydroxyganoderenic Acid B from Fungal Extracts

For Researchers, Scientists, and Drug Development Professionals

Introduction

12β-Hydroxyganoderenic acid B, a lanostane-type triterpenoid (B12794562), is a bioactive compound isolated from fungi of the Ganoderma genus, most notably Ganoderma lucidum. This class of compounds has garnered significant interest in the scientific and pharmaceutical communities due to its potential therapeutic properties. These include antitumor, antimicrobial, antiviral, and anti-aging activities.[1][2] The complex structure and relatively low abundance of this compound necessitate robust and efficient isolation and purification protocols for further research and development.

These application notes provide a comprehensive overview of the methodologies for isolating this compound from fungal extracts, with a focus on practical experimental protocols and data presentation.

Data Summary

The concentration of ganoderic acids can vary significantly depending on the Ganoderma species and cultivation conditions. The following table summarizes quantitative data for Ganoderic Acid B (GAB) found in various Ganoderma species.

| Ganoderma Species | Concentration of Ganoderic Acid B (µg/g of dried material) | Reference |

| Ganoderma spp. (indigenous to India) | 16.64 - 916.89 | [3][4][5] |

Experimental Protocols

This section details a generalized protocol for the isolation of this compound, synthesized from various established methods for ganoderic acid purification.[6][7][8] The workflow consists of four main stages: Extraction, Preliminary Purification, Final Purification, and Structural Elucidation.

Protocol 1: General Isolation of this compound

1. Extraction of Total Triterpenoids

-

Objective: To extract a broad range of triterpenoids, including this compound, from the fungal biomass.

-

Materials:

-

Dried and powdered fruiting bodies or mycelia of Ganoderma species.

-

95% Ethanol (B145695) (v/v).

-

Reflux apparatus or soxhlet extractor.

-

Filtration system (e.g., Buchner funnel with filter paper).

-

Rotary evaporator.

-

-

Procedure:

-

Weigh the dried and powdered fungal material.

-

Suspend the powder in 95% ethanol at a solid-to-liquid ratio of 1:20 (w/v).[9]

-

Perform extraction by refluxing the mixture at 60-80°C for 2-4 hours.[7][9] Repeat the extraction process two to three times for optimal yield.

-

Filter the ethanolic extract to remove solid residues.

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a crude extract.

-

2. Preliminary Purification by Solvent Partitioning

-

Objective: To enrich the triterpenoid fraction by removing highly polar and non-polar impurities.

-

Materials:

-

Crude ethanolic extract.

-

Dichloromethane (B109758) (CH₂Cl₂) or Chloroform (CHCl₃).

-

Water.

-

Separatory funnel.

-

-

Procedure:

-

Suspend the crude extract in water.

-

Transfer the aqueous suspension to a separatory funnel.

-

Perform liquid-liquid extraction with an equal volume of dichloromethane or chloroform. Repeat this step 3-5 times.

-

Combine the organic layers (dichloromethane/chloroform fraction), which now contain the triterpenoids.

-

Concentrate the organic fraction under reduced pressure to yield a triterpenoid-enriched extract.

-

3. Final Purification by Preparative High-Performance Liquid Chromatography (RP-HPLC)

-

Objective: To isolate this compound from the enriched extract.

-

Materials and Equipment:

-

Triterpenoid-enriched extract.

-

Methanol or Acetonitrile (HPLC grade).

-

Water (HPLC grade).

-

Acetic acid or Formic acid.

-

Preparative HPLC system with a C18 column.

-

UV detector.

-

Fraction collector.

-

-

Procedure:

-

Dissolve the triterpenoid-enriched extract in a suitable solvent (e.g., methanol).

-

Filter the sample solution through a 0.45 µm syringe filter before injection.

-

Set up the preparative RP-HPLC system with a C18 column.

-

Use a gradient elution mobile phase. A common system consists of:

-

The gradient program should be optimized to achieve separation of the target compound. An example gradient is as follows: start with a low percentage of Solvent B, and gradually increase the concentration over time.

-

Set the UV detector to a wavelength of 252 nm or 254 nm for monitoring the elution of ganoderic acids.[3][4][6]

-

Inject the sample and collect fractions corresponding to the peak of this compound based on retention time (if a standard is available) or by collecting all major peaks for subsequent analysis.

-

Concentrate the collected fractions to obtain the purified compound.

-

The purity of the isolated compound should be assessed by analytical HPLC.

-

4. Structural Elucidation

-

Objective: To confirm the identity of the isolated compound as this compound.

-

Methods:

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR): To elucidate the chemical structure.

-

Alternative and Advanced Purification Techniques

High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is a liquid-liquid partition chromatography technique that can be employed for the preparative isolation of ganoderic acids.[10][11] It avoids the use of solid stationary phases, thus minimizing irreversible adsorption of the sample.

-

Two-phase solvent system: A common system for ganoderic acids is n-hexane-ethyl acetate-methanol-water in various volume ratios (e.g., 7:12:11:5, v/v/v/v).[10]

-

Advantages: High sample loading capacity, reduced solvent consumption, and high recovery of target compounds.

Visualizations

Experimental Workflow for Isolation

Caption: General workflow for the isolation of this compound.

Logical Relationship of Purification Steps

Caption: Logical progression of the purification process.

References

- 1. medchemexpress.com [medchemexpress.com]